ARQ-761 is classified as a naphthoquinone and is part of a broader category of compounds that target cellular oxidative stress pathways. It was developed by ArQule, Inc., and has undergone clinical trials to assess its efficacy and safety in patients with advanced solid tumors . The compound's mechanism of action involves the selective activation by NQO1, which converts ARQ-761 into its active form, β-lapachone, within the tumor microenvironment .
The synthesis of ARQ-761 involves several chemical transformations aimed at modifying β-lapachone to improve its pharmacological profile. The synthetic route typically includes:
The synthesis protocol emphasizes minimizing by-products and optimizing yields to facilitate large-scale production for clinical trials .
ARQ-761 maintains a similar core structure to β-lapachone but features modifications that enhance its solubility. The molecular formula for ARQ-761 is , with a molecular weight of approximately 242.27 g/mol. The structural characteristics include:
The precise three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .
ARQ-761 undergoes several key chemical reactions upon administration:
These reactions highlight the compound's dual role as both a therapeutic agent and a catalyst for cytotoxicity in NQO1-positive tumors .
The mechanism of action for ARQ-761 is primarily based on its activation by NQO1:
This targeted mechanism allows for selective toxicity towards cancer cells while sparing normal tissues .
ARQ-761 exhibits several notable physical and chemical properties:
These properties are crucial for determining the formulation strategies during drug development .
ARQ-761 has been primarily investigated for its potential applications in oncology:
The ongoing studies aim to establish ARQ-761's role in combination therapies or as part of personalized medicine approaches targeting specific tumor characteristics .
The development of quinone-based antitumor agents exploits tumor-selective enzyme expression for precise cytotoxicity. Early NQO1-bioactivatable compounds like mitomycin C and EO9 faced limitations due to off-target toxicity and resistance mechanisms linked to apoptotic deficiencies and DNA repair pathways [2]. β-Lapachone, a natural ortho-naphthoquinone derived from the Lapacho tree (Handroanthus impetiginosus), emerged as a prototype with a novel mechanism: NQO1-dependent futile redox cycling generates reactive oxygen species (ROS) selectively in tumors [1] [6]. However, its clinical translation was hindered by poor solubility and hemolytic anemia attributed to initial cyclodextrin-based formulations (ARQ 501) [2].
ARQ-761 is a synthetic, water-soluble prodrug engineered to overcome prior limitations. It rapidly converts to the active compound β-lapachone in vivo but requires <5% of the solubilizing excipient (hydroxypropyl-β-cyclodextrin, HPβCD) compared to earlier formulations. This reduction in HPβCD significantly lowers the risk of excipient-related hemotoxicity while maintaining potent NQO1-bioactivation [2]. Structurally, ARQ-761 retains the core quinone moiety essential for redox cycling but optimizes pharmacokinetics for systemic delivery [2] [7].
The therapeutic window of ARQ-761 arises from dysregulated redox homeostasis in cancers. NQO1 (NAD(P)H:quinone oxidoreductase 1), a cytosolic two-electron reductase, is overexpressed 5–200-fold in solid tumors (e.g., pancreatic, lung, breast) due to KRAS-mutant-driven transcription and NRF2-mediated antioxidant responses [1] [7]. Crucially, catalase—a hydrogen peroxide (H₂O₂)-detoxifying enzyme—is reciprocally suppressed in tumors. This creates a high NQO1:catalase ratio, enabling selective ROS accumulation in malignant cells [1] [4]. Normal tissues are spared by low NQO1 and high catalase expression, establishing ARQ-761’s tumor specificity [1] [6].
Cancer Type | NQO1 Elevation vs. Normal Tissue | Frequency (%) | Primary Driver |
---|---|---|---|
Pancreatic Adenocarcinoma | 10–100-fold | >85% | Mutant K-Ras |
Non-Small Cell Lung Cancer | 5–200-fold | >80% | NRF2 activation |
Triple-Negative Breast Cancer | Up to 10-fold | ~60% | Oxidative stress |
Prostate Cancer | Up to 10-fold | ~60% | Androgen signaling |
Head and Neck Cancer | 5–50-fold | >70% | Tobacco exposure |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: